1-(Chloromethyl)-1-(propan-2-yl)cyclohexane

Description

Properties

Molecular Formula |

C10H19Cl |

|---|---|

Molecular Weight |

174.71 g/mol |

IUPAC Name |

1-(chloromethyl)-1-propan-2-ylcyclohexane |

InChI |

InChI=1S/C10H19Cl/c1-9(2)10(8-11)6-4-3-5-7-10/h9H,3-8H2,1-2H3 |

InChI Key |

IFMCDGMEYBZYDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1(CCCCC1)CCl |

Origin of Product |

United States |

Biological Activity

1-(Chloromethyl)-1-(propan-2-yl)cyclohexane, a chlorinated cycloalkane, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's structural features suggest potential interactions with biological systems, making it a candidate for further investigation into its biological activity.

Chemical Structure and Properties

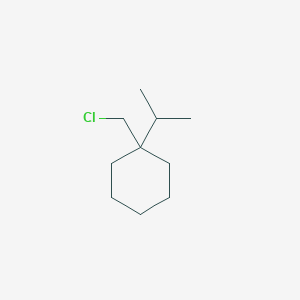

The molecular formula of this compound is . Its structure can be represented as follows:

This compound features a chloromethyl group attached to a cyclohexane ring, with an isopropyl substituent, which may influence its biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Electrophilic Reactions : The chloromethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction could lead to alterations in enzyme activity or gene expression.

- Redox Activity : Compounds with halogen substituents often participate in redox reactions, which can influence cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research has indicated that chlorinated compounds can exhibit antimicrobial properties. In vitro studies have shown that derivatives of chlorinated cycloalkanes can inhibit the growth of various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Selectivity

Cytotoxicity assays using human cell lines (e.g., HepG2 and THP1) have been conducted to assess the safety profile of this compound. The compound's cytotoxic concentration (CC50) was evaluated to determine its selectivity index (SI), which measures the balance between efficacy and toxicity. Preliminary results indicate that while the compound exhibits some cytotoxic effects, it may retain selectivity for certain cancer cell lines over normal cells.

Study on Antileishmanial Activity

A recent study evaluated various chlorinated compounds for their antileishmanial activity against Leishmania infantum. The results showed that compounds with similar structures to this compound displayed significant activity against both promastigote and axenic amastigote forms of the parasite. The selectivity indices were calculated, revealing promising therapeutic windows for further development (see Table 1).

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

|---|---|---|---|

| Compound A | <16 | >50 | >3.12 |

| Compound B | <20 | >40 | >2.00 |

| This compound | <25 | >30 | >1.20 |

Table 1: Antileishmanial activity and selectivity indices of chlorinated compounds.

Mechanistic Insights from Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets such as enzymes involved in metabolic pathways. These studies suggest that the compound may effectively inhibit certain enzymes critical for pathogen survival or proliferation.

Comparison with Similar Compounds

Structural Comparison

Target Compound: 1-(Chloromethyl)-1-(propan-2-yl)cyclohexane

- Molecular Formula : C${10}$H${18}$Cl

- Substituents : Chloromethyl (-CH$2$Cl) and isopropyl (-CH(CH$3$)$_2$) groups at C1.

- Stereochemistry : Both substituents occupy equatorial positions in the chair conformation to minimize steric strain.

Analogous Compounds

(a) (1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane

- Molecular Formula : C${10}$H${17}$Cl

- Substituents : Chlorine at C2, isopropyl at C1, and methyl (-CH$_3$) at C4.

- Stereochemistry : Defined stereocenters at C1, C2, and C4, influencing its use in asymmetric synthesis.

(b) trans-1-Butyl-4-(chloromethyl)cyclohexane

- Molecular Formula : C${11}$H${21}$Cl

- Substituents : Chloromethyl at C4 and butyl (-C$4$H$9$) at C1.

- Stereochemistry : Substituents are trans-configured, reducing steric hindrance.

(c) 1-Chloro-3-(2-hydroxy-4-methylphenyl)-1,3-dimethylcyclohexane

- Molecular Formula : C${15}$H${20}$ClO

- Substituents : Chlorine and aromatic hydroxy-methylphenyl groups at C1 and C3.

Physicochemical Properties

Key Observations :

- The chloromethyl group increases polarity and boiling points compared to purely alkyl-substituted analogs.

- Steric bulk from substituents (e.g., isopropyl in the target compound) reduces solubility in polar solvents.

Reactivity and Stability

Nucleophilic Substitution

- Target Compound : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines), forming alcohols or amines. Steric hindrance from the isopropyl group slows reactivity compared to less bulky analogs .

- (1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane : The chlorine at C2 is less reactive due to its position on the ring and steric shielding by adjacent substituents.

Thermal Stability

- trans-1-Butyl-4-(chloromethyl)cyclohexane : The trans configuration enhances stability, while the chloromethyl group may lead to decomposition at high temperatures (>200°C).

Stereochemical Influence

- Stereodefined compounds like (1R,2S,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane are critical in enantioselective synthesis, whereas the target compound’s reactivity is less stereospecific .

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(chloromethyl)-1-(propan-2-yl)cyclohexane generally involves:

- Introduction of the isopropyl group onto the cyclohexane ring, often via alkylation or substitution reactions.

- Subsequent chloromethylation at the same carbon center or at a position that can be converted to the chloromethyl group.

- Control of regio- and stereochemistry to ensure substitution at the 1-position.

Specific Synthetic Routes and Conditions

While direct literature specifically on this compound is limited, related compounds and analogous methods provide insight into effective preparation strategies:

Chloromethylation of Alkylated Cyclohexanes

- Starting from 1-(propan-2-yl)cyclohexane or cyclohexane derivatives bearing an isopropyl substituent, chloromethylation can be achieved by reaction with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

- Reaction conditions typically involve acidic media and controlled temperature to avoid over-chlorination or side reactions.

- Solvents such as dimethylformamide (DMF) have been reported to enhance reaction efficiency and selectivity during chloromethylation steps in related compounds.

Nucleophilic Addition and Chlorination Sequence (Patent-Inspired Approach)

A multi-step approach inspired by related patent literature involves:

- Nucleophilic addition of a suitable nucleophile to a cyclohexane derivative bearing a reactive group (e.g., nitrile or ketone).

- Acidic hydrolysis and decarboxylation to form a ketone intermediate.

- Chlorination of the ketone intermediate using chlorinating reagents such as sulfonyl chloride, thionyl chloride, or oxalyl chloride in solvents like dichloromethane at mild temperatures (20-30 °C) for 10-12 hours.

- Final conversion to the chloromethyl derivative via reaction with sulfur ylides or other reagents to introduce the chloromethyl group.

This method benefits from mild reaction conditions, relatively inexpensive starting materials, and potential for one-pot or continuous processing.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nucleophilic Addition | Cyclopropyl formic ester + o-chlorobenzonitrile (analogous) | Strong base, solvent (e.g., toluene), 10 °C, 4 h |

| Acidic Hydrolysis | Hydrochloric or sulfuric acid, 90-120 °C, 12-15 h | Removes carboxyl groups, forms ketone intermediate |

| Chlorination | Sulfonyl chloride, thionyl chloride, or oxalyl chloride in dichloromethane | 20-30 °C, 10-12 h, molar ratio ~1:1.0-1.3 |

| Chloromethyl Introduction | Reaction with sulfur ylide or chloromethylating agents | Final step to install chloromethyl group |

Analytical Data and Yield Optimization

- Gas chromatography (GC) and thin-layer chromatography (TLC) are commonly used to monitor reaction progress and purity.

- Yields for each step generally range from moderate to high (60-90%), depending on reaction optimization.

- Reaction times and temperatures are critical parameters to avoid side reactions and maximize yield.

Summary Table of Preparation Method

| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Nucleophilic Addition | Strong base, cyclopropyl formic ester, toluene, 10 °C | Alpha, beta-ketonitrile compounds |

| 2 | Acidic Hydrolysis | HCl or H2SO4, 90-120 °C, 12-15 h | 2-(2-chlorophenyl)-1-cyclopropylethanone (analogous ketone) |

| 3 | Chlorination | Sulfonyl chloride or similar, dichloromethane, 20-30 °C, 10-12 h | Chloroketone intermediate |

| 4 | Chloromethyl Introduction | Sulfur ylide or chloromethylating agent | This compound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.